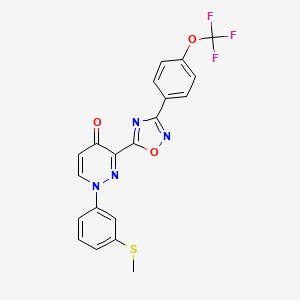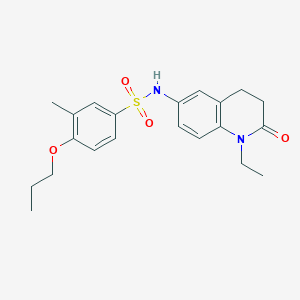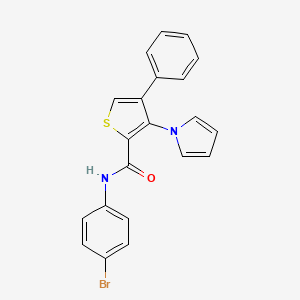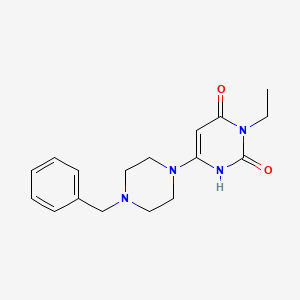
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide, commonly known as DPP4 inhibitor, is a class of drugs used to treat type 2 diabetes mellitus. This compound inhibits the activity of dipeptidyl peptidase 4 (DPP4), an enzyme that degrades incretin hormones. Incretin hormones are responsible for stimulating insulin release in response to food intake, and DPP4 inhibitors increase the concentration of these hormones in the body.
Wirkmechanismus
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors work by inhibiting the activity of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide, the concentration of these hormones in the body is increased, leading to increased insulin release in response to food intake. This results in improved glycemic control and decreased blood glucose levels.
Biochemical and Physiological Effects:
In addition to their effects on glycemic control, N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have been shown to have other biochemical and physiological effects. These drugs have been shown to improve beta-cell function, increase insulin sensitivity, and decrease inflammation. N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have also been shown to have cardioprotective effects, including reducing the risk of cardiovascular events in patients with type 2 diabetes mellitus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have several advantages for use in lab experiments. These drugs are readily available and have a well-established mechanism of action. In addition, N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have a low risk of toxicity and are generally well-tolerated. However, there are some limitations to using N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors in lab experiments. These drugs can be expensive, and the effects of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors on cell signaling pathways and gene expression are not well-understood.
Zukünftige Richtungen
There are several future directions for the study of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors. One area of research is the development of more potent and selective N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors. Another area of research is the investigation of the effects of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors on cell signaling pathways and gene expression. This could lead to the development of new therapies for the treatment of type 2 diabetes mellitus and other conditions. Finally, the use of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors in combination with other drugs is an area of active research, and could lead to improved glycemic control and other health outcomes.
Synthesemethoden
The synthesis of N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors involves the reaction of a sulfonyl chloride with an amine to form a sulfonamide. The resulting sulfonamide is then reacted with a carboxylic acid to form the final product. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The yield of the reaction is generally high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have been extensively studied for their efficacy in treating type 2 diabetes mellitus. Numerous clinical trials have demonstrated that N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors are effective in lowering blood glucose levels and improving glycemic control. In addition, these drugs have been shown to be well-tolerated and have a low risk of hypoglycemia. N-(1,1-dimethylpropyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide inhibitors have also been studied for their potential use in treating other conditions such as obesity, cardiovascular disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3S/c1-31-15-4-2-3-13(11-15)27-10-9-16(28)17(25-27)19-24-18(26-30-19)12-5-7-14(8-6-12)29-20(21,22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIWXCWAQKUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)
![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2788644.png)


![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2788651.png)
![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)



![6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2788660.png)
![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)